LogP Comparison: Formyl-Substituted Derivative Exhibits 2.6-Fold Higher Lipophilicity Than Parent Semicarbazide
The introduction of a formyl group to the semicarbazide backbone markedly increases lipophilicity, which is a critical determinant of membrane permeability and oral bioavailability. 1-Formyl-4-(p-chlorophenyl)semicarbazide exhibits a calculated LogP of 2.24020, compared to an ACD/LogP of 0.87 for the unsubstituted parent compound, 4-(p-chlorophenyl)semicarbazide .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.24020 |
| Comparator Or Baseline | 4-(p-chlorophenyl)semicarbazide: 0.87 (ACD/LogP) |
| Quantified Difference | 2.57-fold increase (157% increase) |
| Conditions | Calculated using ACD/Labs software (neutral species) |
Why This Matters
Higher LogP correlates with enhanced membrane permeability, which is essential for intracellular target engagement and oral bioavailability, making this compound a more suitable starting point for cell-permeable probe or drug development.
